2-Chloro-4-methoxypyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxypyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C5H5ClN2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxypyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, chlorination, and purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-methoxypyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in solvents such as dioxane or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methoxypyrimidin-5-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or protein synthesis in microbial cells, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methoxypyridine: Similar in structure but differs in the position of the nitrogen atoms.
2,4-Dichloro-5-methoxypyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
2-Chloro-5-(chloromethyl)pyridine: Used in similar applications but has a different substitution pattern.
Uniqueness: 2-Chloro-4-methoxypyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H5ClN2O2 |
---|---|
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
2-chloro-4-methoxypyrimidin-5-ol |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-4-3(9)2-7-5(6)8-4/h2,9H,1H3 |
InChI-Schlüssel |
CHTJKWGAYMZHRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.